molecular formula C19H27N3O4 B6057129 4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine

4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine

Cat. No. B6057129
M. Wt: 361.4 g/mol
InChI Key: HRUDMYVMOQYHOQ-UHFFFAOYSA-N
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Description

4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine, also known as MP-10, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine acts as an agonist at the mu-opioid receptor, which leads to the activation of downstream signaling pathways that ultimately result in the modulation of pain and reward pathways in the brain. It has been shown to be highly selective for the mu-opioid receptor, which reduces the risk of unwanted side effects.
Biochemical and Physiological Effects:
4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, 4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine has been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine is its high selectivity for the mu-opioid receptor, which reduces the risk of unwanted side effects. However, one limitation is that it has only been tested in animal models, and its potential therapeutic effects in humans are not yet known.

Future Directions

There are several future directions for the study of 4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine. One direction is to further investigate its potential therapeutic applications in humans, particularly for the treatment of pain and addiction. Another direction is to develop new compounds that are based on the structure of 4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine but have improved pharmacological properties. Finally, more research is needed to understand the long-term effects of 4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine on the brain and body, particularly with regard to its potential for abuse and dependence.

Synthesis Methods

4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine can be synthesized through a multi-step process that involves the reaction of piperidine with 2-methoxy-3-pyridinylcarbonyl chloride to form 3-(2-methoxy-3-pyridinylcarbonyl)piperidine. This compound is then reacted with 4-(2-chloroacetyl)morpholine to form 4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine.

Scientific Research Applications

4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine has been studied for its potential use as a treatment for various medical conditions, including addiction, depression, anxiety, and pain. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.

properties

IUPAC Name

3-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-25-18-16(5-2-8-20-18)19(24)22-9-3-4-15(14-22)6-7-17(23)21-10-12-26-13-11-21/h2,5,8,15H,3-4,6-7,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUDMYVMOQYHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCCC(C2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one

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